molecular formula C23H16N4 B11519483 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11519483
M. Wt: 348.4 g/mol
InChI Key: CGLIDRNLWKCDLU-UHFFFAOYSA-N
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Description

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their unique structural features and diverse biological activities. The presence of both imidazole and triazine rings in the structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable imidazole derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific arrangement of phenyl groups and the combination of imidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Chemical Properties
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C23H16N4C_{23}H_{16}N_{4} and a molecular weight of 348.409 g/mol. It features three phenyl groups attached to an imidazo-triazine scaffold, which contributes to its unique biological activities. This compound has garnered attention for its potential pharmacological applications due to its structural properties that allow for interaction with various biological targets.

PropertyValue
Molecular FormulaC23H16N4
IUPAC NameThis compound
Molecular Weight348.409 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
LogP4.7

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Case Study: Breast Cancer
    A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations of 10-50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Table: Cytotoxicity Data Against Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest
A54920Induction of oxidative stress

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study: Antibacterial Activity
    In a study assessing the antibacterial effects of various triazine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
  • Table: Antimicrobial Activity Results
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa>50

The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancerous cells and bacteria.

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-27-23(24-20)25-21(18-12-6-2-7-13-18)22(26-27)19-14-8-3-9-15-19/h1-16H

InChI Key

CGLIDRNLWKCDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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